molecular formula C22H24N4O3S B3038075 3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide CAS No. 728025-87-4

3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B3038075
CAS No.: 728025-87-4
M. Wt: 424.5 g/mol
InChI Key: OOCCCOJWXSLJHS-UHFFFAOYSA-N
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Description

The compound 3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide is a polycyclic heteroaromatic molecule with a thieno[2,3-b][1,6]naphthyridine core. Key structural features include:

  • Amino group at position 2.
  • Isopropyl substituent at position 4.
  • Benzodioxolylmethyl carboxamide at position 2, derived from 1,3-benzodioxole.
  • Partial saturation in the 7,8-dihydro-5H-thieno-naphthyridine system.

The carboxamide and amino groups enhance hydrogen-bonding capacity, which may influence solubility and target binding .

Properties

IUPAC Name

3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-12(2)26-6-5-16-14(10-26)8-15-19(23)20(30-22(15)25-16)21(27)24-9-13-3-4-17-18(7-13)29-11-28-17/h3-4,7-8,12H,5-6,9-11,23H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCCCOJWXSLJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide is a compound belonging to a class of thieno[2,3-b][1,6]naphthyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer treatment and neuropharmacology.

  • Molecular Formula : C22H24N4O3S
  • Molecular Weight : 424.51596
  • CAS Number : [specific number not provided]

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cytotoxic Effects : In studies involving various cancer cell lines including A549 (lung adenocarcinoma) and C6 (rat glioma), compounds with similar structures have shown promising cytotoxic effects. The most effective compounds induced apoptosis and disrupted mitochondrial membrane potential in these cells .
  • Mechanism of Action : The anticancer activity is often associated with the inhibition of key enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Structure Activity Relationship (SAR) : The presence of specific substituents on the benzene ring significantly influences the anticancer activity of these compounds. For example, the introduction of a biphenyl group has been linked to increased lipophilicity and enhanced anticancer properties .

Neuropharmacological Effects

In addition to anticancer properties, derivatives of this compound class have been explored for their neuropharmacological effects:

  • Anticonvulsant Activity : Some studies have reported that related compounds exhibit anticonvulsant properties in animal models. The efficacy is often measured using the maximal electroshock seizure (MES) test, where certain derivatives showed better performance than traditional anticonvulsants like phenobarbital .

Study 1: Evaluation of Anticancer Activity

A study synthesized various benzodioxole-based thiosemicarbazone derivatives and evaluated their cytotoxic effects against A549 and C6 cells. The results indicated that certain compounds significantly inhibited cell growth while exhibiting low toxicity towards normal NIH/3T3 fibroblast cells. The study concluded that structural modifications could enhance anticancer efficacy .

CompoundCell LineIC50 (µM)Apoptosis InductionMitochondrial Membrane Potential
Compound 5A54912YesDecreased
Compound 5C615YesDecreased

Study 2: Structure Activity Relationship Analysis

This analysis focused on the relationship between chemical structure and biological activity among thieno[2,3-b][1,6]naphthyridine derivatives. It was found that modifications at the N-position significantly affected both lipophilicity and biological activity against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound 11a ():
  • Core : Thiazolo[3,2-a]pyrimidine.
  • Substituents: 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, and cyano groups.
  • Molecular Formula : C₂₀H₁₀N₄O₃S.
  • Key Differences: Lacks the naphthyridine system and benzodioxole group.
Compound 12 ():
  • Core : Pyrimido[2,1-b]quinazoline.
  • Substituents: 5-Methylfuran-2-yl and cyano groups.
  • Molecular Formula : C₁₇H₁₀N₄O₃.
  • Key Differences : The fused quinazoline-pyrimidine system introduces additional nitrogen atoms, increasing polarity but reducing lipophilicity compared to the target compound .
Compound from :
  • Core : Benzo[b]pyrimido[5,4-g][1,8]naphthyridine.
  • Substituents : Hydroxyl, dioxo, and tetrahydropyrimidinyl groups.
  • Molecular Formula : C₁₈H₁₂N₆O₅.
  • Key Differences : The 1,8-naphthyridine core differs from the 1,6-naphthyridine in the target compound. The hydroxyl and dioxo groups enhance hydrogen-bonding capacity but may reduce metabolic stability .

Substituent-Based Comparisons

Compound in :
  • Core: Thieno[2,3-b]pyridine.
  • Substituents : 5-Chloro-2-methoxyphenyl carboxamide and benzodioxolyl group.
  • Key Differences : The pyridine core lacks the naphthyridine extension, reducing molecular complexity. The chloro-methoxyphenyl group may confer distinct electronic effects compared to the target’s isopropyl and benzodioxolylmethyl groups .
Compound in :
  • Core: Thieno[2,3-b][1,6]naphthyridine (identical to the target).
  • Substituents: Acetyl, trifluoromethyl, and 3-cyanophenyl carboxamide.
  • Key Differences: The trifluoromethyl group increases electronegativity and metabolic resistance, while the acetyl group may enhance solubility. This contrasts with the target’s amino and isopropyl groups, which prioritize H-bonding and steric bulk .

Physicochemical and Functional Comparisons

Property Target Compound Compound 11a Compound in
Core Structure Thieno[2,3-b][1,6]naphthyridine Thiazolo[3,2-a]pyrimidine Thieno[2,3-b][1,6]naphthyridine
Key Substituents Amino, isopropyl, benzodioxolylmethyl Trimethylbenzylidene, cyano Trifluoromethyl, acetyl, cyanophenyl
Molecular Weight ~450 (estimated) 386 ~500 (estimated)
Hydrogen Bond Donors 2 (NH₂, CONH) 2 (NH) 1 (CONH)
Lipophilicity (LogP) Moderate (benzodioxole enhances) High (trimethylbenzylidene) High (trifluoromethyl, acetyl)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Reactant of Route 2
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

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